molecular formula C22H18N2O3 B5116564 N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide

N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide

Cat. No.: B5116564
M. Wt: 358.4 g/mol
InChI Key: ZEBJHFCREQHAHI-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and a carboxamide group attached to a 2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the nitrophenyl and carboxamide groups. One common method involves the reaction of 2-nitrobenzyl chloride with diphenylcyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring can interact with biological macromolecules, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrophenyl)acetamide: Similar in structure but lacks the cyclopropane ring and diphenyl groups.

    2,2-diphenylcyclopropanecarboxylic acid: Lacks the nitrophenyl and carboxamide groups.

    N-(2-nitrophenyl)thiophene-3-carboxamide: Contains a thiophene ring instead of a cyclopropane ring

Uniqueness

N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide is unique due to the combination of its cyclopropane ring, diphenyl groups, and nitrophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-21(23-19-13-7-8-14-20(19)24(26)27)18-15-22(18,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBJHFCREQHAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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